2-Fluoro-3-iodophenylboronic acid
Overview
Description
2-Fluoro-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BFIO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with both a fluorine and an iodine atom. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups
Biochemical Pathways
Boronic acids are versatile molecules used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction . They can also act as inhibitors or modulators in various biological pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-iodophenylboronic acid are not well-documented. The effects would depend on the specific targets and pathways that the compound interacts with. Boronic acids can have diverse effects, ranging from inhibiting enzyme activity to modulating receptor signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of boronic acids is known to be influenced by pH, as they can form boronate esters under alkaline conditions .
Biochemical Analysis
Cellular Effects
The effects of 2-Fluoro-3-iodophenylboronic acid on cellular processes are an area of active research. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, it may affect the activity of kinases and phosphatases, which are critical regulators of cell signaling. Furthermore, this compound has been shown to impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition or activation of enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, thereby modulating their activity. Additionally, this compound can bind to specific biomolecules, altering their structure and function. These interactions can lead to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe measurable effects. Additionally, high doses of this compound can be toxic, leading to adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. This compound can interact with enzymes such as oxidases and transferases, which play a role in its biotransformation. The metabolic flux of this compound can influence the levels of metabolites in cells, thereby affecting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical activity and its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific organelles or compartments within the cell through post-translational modifications or targeting signals. The localization of this compound can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 2-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodophenylboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Substitution Reactions: May involve reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenylboronic Acids: Formed through various substitution reactions.
Scientific Research Applications
2-Fluoro-3-iodophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic Acid: Similar structure but lacks the iodine atom.
3-Iodophenylboronic Acid: Similar structure but lacks the fluorine atom.
6-Bromo-2-fluoro-3-iodophenylboronic Acid: Contains an additional bromine atom.
Uniqueness
2-Fluoro-3-iodophenylboronic acid is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This dual substitution allows for a wider range of chemical reactivity and selectivity in synthetic applications compared to its mono-substituted counterparts .
Properties
IUPAC Name |
(2-fluoro-3-iodophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDGAIATJXYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)I)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584396 | |
Record name | (2-Fluoro-3-iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016231-39-2 | |
Record name | (2-Fluoro-3-iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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